molecular formula C5H3N3O2S B034174 3H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylicacid CAS No. 107166-05-2

3H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylicacid

Cat. No.: B034174
CAS No.: 107166-05-2
M. Wt: 169.16 g/mol
InChI Key: SFLIZGMYHSNKFL-UHFFFAOYSA-N
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Description

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of thieno and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties .

Properties

CAS No.

107166-05-2

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

2H-thieno[2,3-d]triazole-5-carboxylic acid

InChI

InChI=1S/C5H3N3O2S/c9-5(10)3-1-2-4(11-3)7-8-6-2/h1H,(H,9,10)(H,6,7,8)

InChI Key

SFLIZGMYHSNKFL-UHFFFAOYSA-N

SMILES

C1=C(SC2=NNN=C21)C(=O)O

Canonical SMILES

C1=C(SC2=NNN=C21)C(=O)O

Synonyms

1H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylic acid (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism by which 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science .

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